molecular formula C15H20O5 B1326201 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-40-9

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326201
CAS No.: 884504-40-9
M. Wt: 280.32 g/mol
InChI Key: VBUXXXQQBQHCSW-UHFFFAOYSA-N
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Description

2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is an organic compound with the molecular formula C15H20O5 It is known for its unique structure, which includes a propiophenone backbone substituted with dimethoxy and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxybenzaldehyde and 1,3-dioxane.

    Formation of Propiophenone Backbone: The key step involves the formation of the propiophenone backbone through a series of condensation reactions.

    Introduction of Dimethoxy and Dioxane Groups: The dimethoxy and dioxane groups are introduced through specific substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxy and dioxane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with molecular targets and pathways The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxy-2-Butanone: Another compound with similar dimethoxy substitution but different backbone structure.

    2,3-Dimethoxybenzaldehyde: Shares the dimethoxybenzene core but lacks the dioxane and propiophenone components.

Uniqueness

2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its combination of dimethoxy and dioxane groups attached to a propiophenone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXXXQQBQHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646013
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-40-9
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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